4-(Aminomethyl)benzonitrile hydrochloride
Overview
Description
4-(Aminomethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H8N2·HCl. It is also known as 4-Cyanobenzylamine hydrochloride. This compound is characterized by the presence of an aminomethyl group attached to a benzonitrile moiety, forming a hydrochloride salt. It is commonly used in various chemical syntheses and has applications in biomedical research.
Mechanism of Action
Target of Action
It has been used in the synthesis of fluorescent-labeled bisbenzamidine, a biochemical tool in biomedical studies .
Mode of Action
It is known to be used in the synthesis of other compounds, suggesting it may act as a building block or precursor in these reactions .
Biochemical Pathways
It has been used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, which is used in the modification of alginate hydrogels, employed in cell engineering applications .
Result of Action
As a precursor in the synthesis of other compounds, its primary effect may be realized in the properties of these resultant compounds .
Biochemical Analysis
. . . .
Biochemical Properties
It is known that it can be used in the synthesis of fluorescent-labeled bisbenzamidine This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of these compounds
Cellular Effects
Given its use in the synthesis of compounds used in cell engineering applications , it may have an impact on cell function This could potentially include effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in the synthesis of certain compounds , suggesting that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)benzonitrile hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanobenzylamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(Aminomethyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Medicine: Utilized in the synthesis of compounds for drug development and therapeutic research.
Industry: Applied in the modification of alginate hydrogels for cell engineering applications.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzylamine: Similar structure but lacks the hydrochloride salt form.
4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
4-Methylbenzylamine: Contains a methyl group instead of a nitrile group.
Uniqueness
4-(Aminomethyl)benzonitrile hydrochloride is unique due to its combination of an aminomethyl group and a nitrile group, forming a hydrochloride salt. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
IUPAC Name |
4-(aminomethyl)benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREZLLYPLRPULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433101 | |
Record name | 4-(Aminomethyl)benzonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15996-76-6 | |
Record name | 4-(Aminomethyl)benzonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)benzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Aminomethyl)benzonitrile hydrochloride interact with perovskite materials to improve solar cell performance?
A1: this compound (AMBNCl) interacts with perovskite materials through multiple mechanisms to enhance the efficiency and stability of perovskite solar cells []:
- Improved Crystal Growth: The polar nature of AMBNCl, due to its -C≡N, -NH3+, and Cl- groups, influences the crystallization process of the perovskite material. This leads to the formation of higher quality perovskite crystals with fewer defects. []
- Defect Passivation: AMBNCl effectively passivates defects, particularly Pb2+ vacancies, within the perovskite structure. This reduces charge recombination centers and improves charge carrier transport. []
- Energy Level Alignment: The incorporation of AMBNCl helps to optimize the energy level alignment between the perovskite layer and the hole-transport layer. This facilitates more efficient charge extraction and reduces energy loss. []
Q2: What is the impact of this compound on the long-term stability of perovskite solar cells?
A2: The study demonstrates that incorporating AMBNCl significantly improves the long-term stability of perovskite solar cells in ambient conditions. Devices modified with AMBNCl retained 91.2% of their initial efficiency after 50 days of storage in an air environment with 40% relative humidity at 25°C. [] This enhanced stability is attributed to the passivation of defects, which are known to contribute to perovskite degradation.
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